chemical structure and physical properties of 6-Methoxy-2-(methylthio)benzo[d]thiazole
chemical structure and physical properties of 6-Methoxy-2-(methylthio)benzo[d]thiazole
An In-Depth Technical Guide to 6-Methoxy-2-(methylthio)benzo[d]thiazole: Structural Dynamics, Physicochemical Profiling, and Synthetic Utility
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, the benzothiazole scaffold represents a highly privileged pharmacophore. Among its functionalized derivatives, 6-Methoxy-2-(methylthio)benzo[d]thiazole (CAS: 2182-74-3) stands out as a critical synthetic intermediate and a structurally versatile building block[1]. This whitepaper provides a comprehensive analysis of its chemical architecture, physical properties, and field-proven synthetic methodologies. Designed for research scientists and drug development professionals, this guide bridges theoretical structural biology with practical, bench-ready protocols.
Structural Architecture and Molecular Descriptors
The molecular architecture of 6-Methoxy-2-(methylthio)benzo[d]thiazole consists of a bicyclic benzothiazole core, substituted at the C6 position with an electron-donating methoxy group, and at the C2 position with a lipophilic methylthio ether.
The presence of the 6-methoxy group significantly enriches the electron density of the aromatic system, mimicking the indole core of natural neurotransmitters like serotonin and melatonin. This renders the scaffold highly affine to various central nervous system (CNS) targets and kinase active sites[2]. Conversely, the 2-methylthio group serves a dual purpose: it acts as a lipophilic appendage that enhances membrane permeability, and more importantly, it functions as a masked, activatable leaving group for downstream functionalization[3].
Table 1: Key Molecular Descriptors
| Property | Value |
| IUPAC Name | 6-methoxy-2-(methylsulfanyl)-1,3-benzothiazole |
| CAS Registry Number | 2182-74-3 |
| Molecular Formula | C9H9NOS2 |
| Molecular Weight | 211.30 g/mol |
| SMILES | COc1ccc2nc(SC)sc2c1 |
| InChI Key | BAVPPRHBRBTVAS-UHFFFAOYSA-N |
Physicochemical Properties and Storage Dynamics
Understanding the physicochemical behavior of this compound is essential for optimizing reaction conditions and predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile when used as a terminal pharmacophore.
Table 2: Physicochemical and Handling Data
| Parameter | Specification / Observation |
| Physical State | Solid (typically crystalline powder) |
| Storage Conditions | Sealed in dry conditions, 2-8°C to prevent oxidative degradation[4] |
| Solubility | Soluble in DCM, DMF, DMSO, and EtOAc; Insoluble in water |
| Reactivity Hazard | Stable under standard conditions; incompatible with strong oxidizing agents |
Causality in Handling: The compound must be stored at 2-8°C[4]. While the methylthio ether is generally stable, prolonged exposure to ambient light and atmospheric oxygen can lead to spontaneous, uncontrolled trace oxidation to the sulfoxide. This alters the compound's solubility and reactivity profile, potentially leading to inconsistent yields in subsequent nucleophilic substitutions.
Reactivity Profile: The "On-Demand" Activation Strategy
A common question in synthetic design is: Why utilize a 2-methylthiobenzothiazole rather than a 2-chlorobenzothiazole?
While 2-chlorobenzothiazoles are highly electrophilic and readily undergo Nucleophilic Aromatic Substitution (SNAr), they are notoriously moisture-sensitive and prone to hydrolysis into the corresponding benzothiazolones upon prolonged storage. 6-Methoxy-2-(methylthio)benzo[d]thiazole solves this by acting as a stable "prodrug" of an electrophile. The methylthio group is unreactive toward most nucleophiles under ambient conditions. However, when functionalization is required, it can be oxidized "on-demand" to a sulfone (–SO2CH3), which is an exceptional leaving group—often superior to halides in SNAr reactions.
Synthetic workflow for activating and substituting the C2 position of the benzothiazole core.
Protocol 1: Electrophilic Activation via Oxidation to Sulfone
This self-validating protocol ensures complete conversion of the thioether to the sulfone without over-oxidizing the nitrogen of the benzothiazole ring (N-oxide formation).
Reagents:
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6-Methoxy-2-(methylthio)benzo[d]thiazole (1.0 equiv)
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m-Chloroperoxybenzoic acid (mCPBA, 70-75% purity) (2.5 equiv)
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Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
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Initiation: Dissolve 1.0 equiv of the starting material in anhydrous DCM (approx. 10 mL/mmol) under a nitrogen atmosphere. Cool the flask to 0°C using an ice-water bath.
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Controlled Addition: Add mCPBA (2.5 equiv) portion-wise over 15 minutes. Causality: The first equivalent rapidly forms the sulfoxide; the second equivalent forms the sulfone. The slight excess (0.5 equiv) compensates for the variable purity of commercial mCPBA. Cooling prevents the exothermic degradation of the intermediate.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
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Validation (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The sulfone will appear as a significantly more polar spot compared to the starting material.
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Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to destroy unreacted peroxides. Stir vigorously for 10 minutes.
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Extraction: Wash the organic layer twice with saturated aqueous NaHCO3 to remove m-chlorobenzoic acid byproducts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield 6-methoxy-2-(methylsulfonyl)benzo[d]thiazole.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Once activated, the C2 position is highly susceptible to attack by primary and secondary amines, yielding bioactive 2-aminobenzothiazole derivatives[3].
Reagents:
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6-Methoxy-2-(methylsulfonyl)benzo[d]thiazole (1.0 equiv)
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Aliphatic or Aromatic Amine (1.5 equiv)
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N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
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N-Methyl-2-pyrrolidone (NMP) or DMF
Step-by-Step Methodology:
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Assembly: In a sealed pressure vial, dissolve the sulfone intermediate in NMP (5 mL/mmol). Add the amine and DIPEA. Causality: DIPEA acts as an acid scavenger to neutralize the methanesulfinic acid byproduct, driving the equilibrium forward.
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Thermal Activation: Heat the mixture to 80–100°C for 6–12 hours. (Aromatic amines may require higher temperatures or microwave irradiation due to lower nucleophilicity).
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Isolation: Cool the reaction to room temperature and pour it dropwise into rapidly stirring ice water. The substituted 2-aminobenzothiazole will typically precipitate.
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Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to achieve >95% purity.
Structure-Activity Relationship (SAR) and Biological Relevance
Derivatives synthesized from 6-Methoxy-2-(methylthio)benzo[d]thiazole have profound applications in pharmacology. The scaffold is frequently utilized to design antimicrobial agents[2] and anti-inflammatory drugs[3]. In structural biology, the planar nature of the benzothiazole allows for efficient π−π stacking within enzyme pockets, while the 6-methoxy group acts as a crucial hydrogen-bond acceptor.
Structure-Activity Relationship (SAR) logic map for 6-Methoxy-2-(methylthio)benzo[d]thiazole.
By understanding the distinct electronic contributions of the 6-methoxy and 2-methylthio substituents, researchers can rationally design highly targeted therapies, leveraging this molecule not just as a chemical, but as a foundational blueprint for drug discovery.
References
- Molport. "6-methoxy-2-(methylsulfanyl)-1,3-benzothiazole | 2182-74-3". Molport Chemical Database.
- BLD Pharm. "3507-37-7|5-Methoxy-2-(methylthio)benzo[d]thiazole". BLD Pharm Product Catalog.
- MDPI. "Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents". MDPI Open Access Journals.
- IOSR Journal. "Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative". IOSR Journal of Pharmacy and Biological Sciences.
